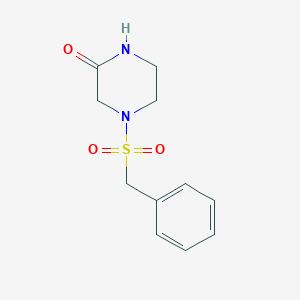![molecular formula C15H13N3O2 B7473653 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one is a chemical compound that has garnered significant attention in the field of scientific research. This compound belongs to the family of quinazolinones, which are known for their diverse biological activities.
Wirkmechanismus
The precise mechanism of action of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and signaling pathways. For instance, it has been reported that this compound inhibits the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one exerts a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Moreover, this compound has been reported to exhibit antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one is its diverse biological activities, which make it a promising candidate for drug development. Moreover, this compound is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain biological assays.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one. One of the potential directions is to investigate the structure-activity relationship of this compound, which may help to identify more potent analogs. Moreover, the development of new synthetic methods for this compound may help to improve its yield and purity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in the field of drug development.
Synthesemethoden
The synthesis of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one involves the reaction of 2-aminobenzamide with methyl pyrrole-2-carboxylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product. This method has been reported to yield high purity and good yields of the product.
Wissenschaftliche Forschungsanwendungen
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Moreover, this compound has been reported to exhibit potent inhibitory activity against certain enzymes, such as tyrosine kinase and topoisomerase.
Eigenschaften
IUPAC Name |
3-[2-(1-methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-17-8-4-7-13(17)14(19)9-18-10-16-12-6-3-2-5-11(12)15(18)20/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNQUZUQSWIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)
![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)



![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)
